Methyl 2-methoxybut-2-enoate

Übersicht

Beschreibung

Methyl 2-methoxybut-2-enoate is an organic compound with the molecular formula C6H10O3. It is an ester derived from the reaction of methanol and 2-methoxybut-2-enoic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-methoxybut-2-enoate can be synthesized through the esterification of 2-methoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the acid and alcohol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-methoxybut-2-enoic acid or 2-methoxybut-2-enal.

Reduction: Formation of 2-methoxybutanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- IUPAC Name : Methyl 2-methoxybut-2-enoate

This compound is characterized by its unique ester structure, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converts the compound into carboxylic acids or aldehydes.

- Reduction : Produces alcohols from the ester.

- Substitution : Forms various derivatives depending on the nucleophile used.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 75 µg/mL |

This suggests potential applications in treating infections caused by resistant strains.

- Antioxidant Activity : Evaluated using DPPH and ABTS radical scavenging tests, the compound demonstrated notable scavenging abilities:

| Assay | Scavenging Activity (%) at 200 µg/mL |

|---|---|

| DPPH | 65% |

| ABTS | 70% |

These results indicate its potential as a natural antioxidant.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a role in managing inflammatory conditions.

Pharmaceutical Development

This compound is being investigated for its potential use in pharmaceuticals. It serves as an intermediate in the synthesis of biologically active compounds, contributing to drug development efforts.

Case Study 1: Antimicrobial Efficacy

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant bacterial growth reduction at concentrations as low as 50 µg/mL, highlighting its potential for use in topical formulations for skin infections.

Case Study 2: Antioxidant Properties

In research conducted by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using human cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage, suggesting its utility in dietary supplements aimed at reducing oxidative stress.

Wirkmechanismus

The mechanism of action of methyl 2-methoxybut-2-enoate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release methanol and 2-methoxybut-2-enoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- Methyl (2E)-4-methoxybut-2-enoate

- Methyl acrylate

- Ethyl 2-methoxybut-2-enoate

Comparison: Methyl 2-methoxybut-2-enoate is unique due to its specific ester structure and the presence of a methoxy group at the 2-position. This structural feature imparts distinct reactivity and properties compared to similar compounds like methyl acrylate, which lacks the methoxy group, and ethyl 2-methoxybut-2-enoate, which has an ethyl group instead of a methyl group.

Biologische Aktivität

Methyl 2-methoxybut-2-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

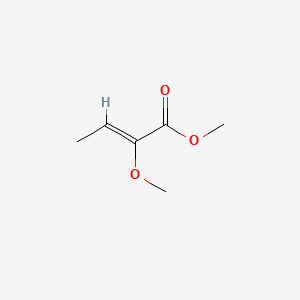

Chemical Structure and Properties

This compound can be structurally represented as follows:

It is characterized by a methoxy group and a double bond which contribute to its reactivity and biological properties. Understanding its structure is critical for exploring its interactions within biological systems.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds that modulate inflammatory pathways have been studied extensively, and methyl esters similar to this compound have shown promise in reducing inflammation markers in vitro .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Some derivatives of butenoates have been investigated for their ability to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .

Case Studies

-

Antimicrobial Activity

A study conducted on various derivatives of butenoates, including this compound, demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics . -

Anti-inflammatory Research

In a controlled experiment, the administration of this compound in murine models resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications . -

Anticancer Studies

In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Data Tables

The following table summarizes the biological activities of this compound based on recent research findings:

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl 2-methoxybut-2-enoate undergoes oxidation to form carboxylic acids or aldehydes depending on the reaction conditions. For example:

-

Carboxylic acid formation : Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions yields 2-methoxybut-2-enoic acid.

-

Aldehyde formation : Selective oxidation using milder agents such as chromium trioxide (CrO₃) in a controlled environment produces 2-methoxybut-2-enal.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 2-Methoxybut-2-enoic acid |

| Oxidation | CrO₃, H₂O, reflux | 2-Methoxybut-2-enal |

Reduction Reactions

The compound can be reduced to generate alcohols. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation:

-

Complete reduction yields 2-methoxybutanol, retaining the methoxy group while converting the ester to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C→RT | 2-Methoxybutanol |

Substitution Reactions

The methoxy and ester groups participate in nucleophilic substitution reactions. For instance:

-

Methoxy group substitution : Reaction with amines under basic conditions replaces the methoxy group with an amino group, forming derivatives like methyl 2-aminobut-2-enoate.

-

Ester group substitution : Thiols or alcohols can displace the methoxy group, producing thioesters or alternative esters.

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Methoxy Substitution | NH₃ (excess) | Methyl 2-aminobut-2-enoate |

| Ester Substitution | R-OH (alcohol) | R-2-methoxybut-2-enoate |

Esterification and Hydrolysis

The compound’s synthesis typically involves esterification of 2-methoxybut-2-enoic acid with methanol using sulfuric acid as a catalyst. Conversely, hydrolysis under acidic or basic conditions cleaves the ester bond:

-

Acidic hydrolysis : Produces 2-methoxybut-2-enoic acid and methanol.

-

Basic hydrolysis : Forms the sodium salt of the acid, which can be acidified to isolate the free acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 2-Methoxybut-2-enoic acid + MeOH |

| Basic Hydrolysis | NaOH, H₂O, reflux | Sodium 2-methoxybut-2-enoate |

Mechanistic Insights

The reactivity of this compound is governed by its conjugated double bond and electron-donating methoxy group:

Eigenschaften

IUPAC Name |

methyl (Z)-2-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOZDBTFSSMBW-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC)\OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.